![molecular formula C7H12F2O4 B14245003 acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol CAS No. 214288-28-5](/img/structure/B14245003.png)
acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol is a complex organic compound featuring a cyclopropyl ring substituted with difluoromethyl and hydroxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol typically involves multiple steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction using reagents such as difluoromethyl iodide in the presence of a base.
Hydroxymethylation: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Acetylation: Finally, the acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of acetic acid;[(1S,3S)-2,2-difluoro-3-(carboxymethyl)cyclopropyl]methanol.
Reduction: Formation of acetic acid;[(1S,3S)-2,2-difluoro-3-(methyl)cyclopropyl]methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions due to its unique structural features.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.
Biochemical Probes: Can be used as a probe to study biochemical pathways involving cyclopropyl-containing compounds.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Therapeutic Agents: May have therapeutic properties that can be explored for treating various diseases.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Chemical Manufacturing: Can be used as a building block in the production of various chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The difluoromethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyclopropyl ring provides rigidity and specificity to these interactions, enhancing the compound’s effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]ethanol
- Acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]propane
Uniqueness
- Structural Features : The combination of a cyclopropyl ring with difluoromethyl and hydroxymethyl groups is unique, providing specific chemical and biological properties.
- Reactivity : The presence of both difluoromethyl and hydroxymethyl groups allows for diverse chemical reactions, making it a versatile compound in synthesis and applications.
Propriétés
Numéro CAS |
214288-28-5 |
|---|---|
Formule moléculaire |
C7H12F2O4 |
Poids moléculaire |
198.16 g/mol |
Nom IUPAC |
acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C5H8F2O2.C2H4O2/c6-5(7)3(1-8)4(5)2-9;1-2(3)4/h3-4,8-9H,1-2H2;1H3,(H,3,4)/t3-,4-;/m1./s1 |
Clé InChI |
ACWTYZLBFSBMCN-VKKIDBQXSA-N |
SMILES isomérique |
CC(=O)O.C([C@@H]1[C@H](C1(F)F)CO)O |
SMILES canonique |
CC(=O)O.C(C1C(C1(F)F)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


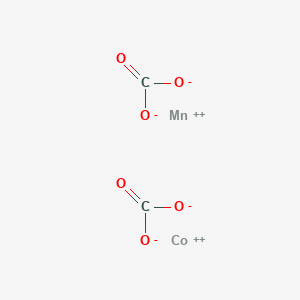
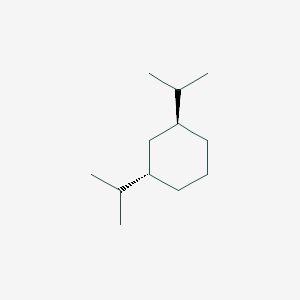
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)
![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)


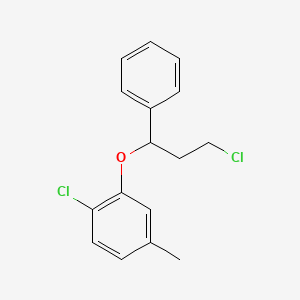
![1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14244956.png)
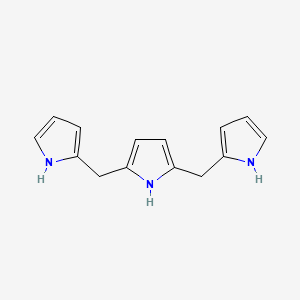
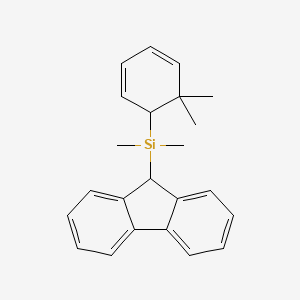
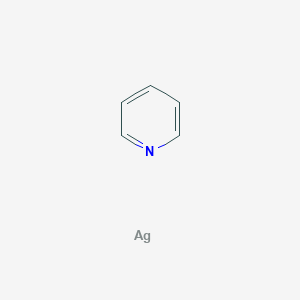
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)

